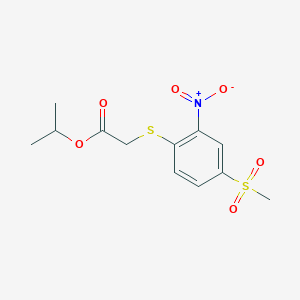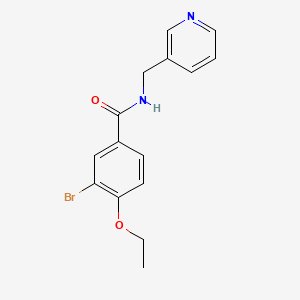![molecular formula C22H23N3O4S B5703102 N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B5703102.png)
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a methoxyphenyl group, a naphthalenylmethylidene hydrazinyl moiety, and a methanesulfonamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 4-methoxyaniline with naphthaldehyde to form the hydrazone intermediate.
Sulfonation: The hydrazone intermediate is then reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonamide group.
Final Assembly: The final step involves the coupling of the intermediate with a suitable acylating agent to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide can be compared with similar compounds such as:
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the naphthalenylmethylidene hydrazinyl moiety.
Methyl N-(4-methoxyphenyl)carbamate: Contains a carbamate group instead of the methanesulfonamide group.
4-Methoxyphenol: A simpler compound with a single methoxyphenyl group.
The uniqueness of N-(4-methoxyphenyl)-N-{1-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide lies in its complex structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-methoxy-N-methylsulfonylanilino)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16(25(30(3,27)28)19-11-13-20(29-2)14-12-19)22(26)24-23-15-18-9-6-8-17-7-4-5-10-21(17)18/h4-16H,1-3H3,(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJOXUHLBMXRT-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC2=CC=CC=C21)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-CYCLOPENTYL-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B5703019.png)
![1-[(4-Fluorophenyl)methyl]azepane](/img/structure/B5703031.png)

![METHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}ACETATE](/img/structure/B5703038.png)
![2-[2-oxo-2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5703046.png)
![1-[(2,4-dimethoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5703057.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)

![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)

